Cas no 19902-42-2 ((1R)-1α-[2-(3-Furyl)ethyl]-1,2,3,4,4a,7,8,8aβ-octahydro-1,2β,5-trimethyl-4aβ-naphthalenecarboxylic acid)
![(1R)-1α-[2-(3-Furyl)ethyl]-1,2,3,4,4a,7,8,8aβ-octahydro-1,2β,5-trimethyl-4aβ-naphthalenecarboxylic acid structure](https://it.kuujia.com/scimg/cas/19902-42-2x500.png)
19902-42-2 structure
Nome del prodotto:(1R)-1α-[2-(3-Furyl)ethyl]-1,2,3,4,4a,7,8,8aβ-octahydro-1,2β,5-trimethyl-4aβ-naphthalenecarboxylic acid
Numero CAS:19902-42-2
MF:C20H28O3
MW:316.434526443481
CID:221373
(1R)-1α-[2-(3-Furyl)ethyl]-1,2,3,4,4a,7,8,8aβ-octahydro-1,2β,5-trimethyl-4aβ-naphthalenecarboxylic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4a(2H)-Naphthalenecarboxylicacid, 1-[2-(3-furanyl)ethyl]-1,3,4,7,8,8a-hexahydro-1,2,5-trimethyl-,(1R,2S,4aR,8aR)-
- (1R)-1α-[2-(3-Furyl)ethyl]-1,2,3,4,4a,7,8,8aβ-octahydro-1,2β,5-trimethyl-4aβ-naphthalenecarboxylic acid
- 17,19-Dinor-5b,9bH-labda-3,13(16),14-triene-5-carboxylic acid,15,16-epoxy-9-methyl-, (-)- (8CI)
- 4a(2H)-Naphthalenecarboxylic acid,1-[2-(3-furanyl)ethyl]-1,3,4,7,8,8a-hexahydro-1,2,5-trimethyl-, [1R-(1a,2b,4ab,8ab)]-
- Solidagoic acid A
- CID 101306889
- 4a(2H)-Naphthalenecarboxylic acid, 1-[2-(3-furanyl)ethyl]-1,3,4,7,8,8a-hexahydro-1,2,5-trimethyl-, (1R,2R,4aS,8aS)-
-
- Inchi: 1S/C20H28O3/c1-14-7-11-20(18(21)22)15(2)5-4-6-17(20)19(14,3)10-8-16-9-12-23-13-16/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17+,19+,20-/m0/s1
- Chiave InChI: AVVOXUZRTCRDLA-GVXRKXQCSA-N
- Sorrisi: OC([C@@]12C(C)=CCC[C@@H]1[C@](C)(CCC1=COC=C1)[C@@H](C)CC2)=O
Proprietà calcolate
- Massa esatta: 316.204
- Massa monoisotopica: 316.204
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 23
- Conta legami ruotabili: 4
- Complessità: 497
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50.4
Proprietà sperimentali
- Densità: 1.068±0.06 g/cm3(Predicted)
- Punto di fusione: 169-171 °C
- Punto di ebollizione: 426.9±20.0 °C(Predicted)
- pka: 4.44±0.70(Predicted)
(1R)-1α-[2-(3-Furyl)ethyl]-1,2,3,4,4a,7,8,8aβ-octahydro-1,2β,5-trimethyl-4aβ-naphthalenecarboxylic acid Letteratura correlata
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
19902-42-2 ((1R)-1α-[2-(3-Furyl)ethyl]-1,2,3,4,4a,7,8,8aβ-octahydro-1,2β,5-trimethyl-4aβ-naphthalenecarboxylic acid) Prodotti correlati
- 4702-32-3(DL-Isocitric Acid Lactone)
- 2241130-15-2(3-[Amino(4-chlorophenyl)methyl]benzonitrile)
- 1805961-14-1(3-Amino-2-(difluoromethyl)-4-iodopyridine-5-carboxylic acid)
- 1226438-43-2(4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 1805329-15-0(6-(Difluoromethyl)-3-hydroxypyridine-2-carboxylic acid)
- 2703771-44-0(N-3-(aminomethyl)phenyl-2,6-dioxopiperidine-3-carboxamide)
- 63449-79-6(4-(2-methoxyphenyl)butan-2-one)
- 26904-64-3(Oxysophocarpine)
- 2714-93-4(Phenol, 4-fluoro-,1-benzoate)
- 2757083-27-3((S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
